molecular formula C18H17Cl3O2 B14581128 3-Methyl-4-[2,2,2-trichloro-1-(2,4-dimethylphenyl)ethyl]benzoic acid CAS No. 61121-80-0

3-Methyl-4-[2,2,2-trichloro-1-(2,4-dimethylphenyl)ethyl]benzoic acid

Cat. No.: B14581128
CAS No.: 61121-80-0
M. Wt: 371.7 g/mol
InChI Key: LGAFECIWOWVCMW-UHFFFAOYSA-N
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Description

3-Methyl-4-[2,2,2-trichloro-1-(2,4-dimethylphenyl)ethyl]benzoic acid is an organic compound with a complex structure It is characterized by the presence of a benzoic acid moiety substituted with a trichloromethyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[2,2,2-trichloro-1-(2,4-dimethylphenyl)ethyl]benzoic acid typically involves multiple steps. One common method includes the Friedel-Crafts alkylation of a benzoic acid derivative with a trichloromethyl ketone, followed by further functionalization to introduce the dimethylphenyl group. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or sulfuric acid, and are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[2,2,2-trichloro-1-(2,4-dimethylphenyl)ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various hydrocarbons.

Scientific Research Applications

3-Methyl-4-[2,2,2-trichloro-1-(2,4-dimethylphenyl)ethyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-[2,2,2-trichloro-1-(2,4-dimethylphenyl)ethyl]benzoic acid involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The trichloromethyl group and aromatic rings play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbenzoic acid: Shares the benzoic acid core but lacks the trichloromethyl and additional aromatic substitutions.

    3-Methylbenzoic acid: Similar structure but without the trichloromethyl and dimethylphenyl groups.

    Trichloromethylbenzoic acid: Contains the trichloromethyl group but lacks the dimethylphenyl substitution.

Uniqueness

3-Methyl-4-[2,2,2-trichloro-1-(2,4-dimethylphenyl)ethyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61121-80-0

Molecular Formula

C18H17Cl3O2

Molecular Weight

371.7 g/mol

IUPAC Name

3-methyl-4-[2,2,2-trichloro-1-(2,4-dimethylphenyl)ethyl]benzoic acid

InChI

InChI=1S/C18H17Cl3O2/c1-10-4-6-14(11(2)8-10)16(18(19,20)21)15-7-5-13(17(22)23)9-12(15)3/h4-9,16H,1-3H3,(H,22,23)

InChI Key

LGAFECIWOWVCMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)C(=O)O)C)C(Cl)(Cl)Cl)C

Origin of Product

United States

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